- Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic AcidsAngewandte Chemie, 2013, 52(23), 6072-6075,
Cas no 938181-32-9 (ethyl 5-oxooxepane-4-carboxylate)

938181-32-9 structure
Nome del prodotto:ethyl 5-oxooxepane-4-carboxylate
Numero CAS:938181-32-9
MF:C9H14O4
MW:186.205063343048
MDL:MFCD22544171
CID:2116316
PubChem ID:68930012
ethyl 5-oxooxepane-4-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- ethyl 5-oxooxepane-4-carboxylate
- Ethyl 5-oxo-oxepane-4-carboxylate
- 5-Oxooxepane-4-carboxylic acid ethyl ester
- AB77314
- ETHYL5-OXOOXEPANE-4-CARBOXYLATE
- AKOS027338492
- AS-61014
- Ethyl 5-oxo-4-oxepanecarboxylate
- EN300-256692
- MFCD22544171
- CS-0047300
- W11163
- SY126056
- DA-33740
- 938181-32-9
- SCHEMBL4143964
- FTRZAHWLSIAJSW-UHFFFAOYSA-N
-
- MDL: MFCD22544171
- Inchi: 1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3
- Chiave InChI: FTRZAHWLSIAJSW-UHFFFAOYSA-N
- Sorrisi: O=C(C1CCOCCC1=O)OCC
Proprietà calcolate
- Massa esatta: 186.08920892g/mol
- Massa monoisotopica: 186.08920892g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.4
- Superficie polare topologica: 52.6Ų
Proprietà sperimentali
- Densità: 1.122±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 280.7±40.0 ºC (760 Torr),
- Punto di infiammabilità: 120.8±27.4 ºC,
- Solubilità: Dissoluzione (37 g/l) (25°C),
ethyl 5-oxooxepane-4-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D769054-1g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 1g |
$450 | 2024-06-07 | |
abcr | AB462265-250mg |
Ethyl 5-oxooxepane-4-carboxylate; . |
938181-32-9 | 250mg |
€371.70 | 2024-04-16 | ||
Enamine | EN300-256692-1.0g |
ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 1.0g |
$450.0 | 2024-06-19 | |
Enamine | EN300-256692-10.0g |
ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 10.0g |
$2676.0 | 2024-06-19 | |
abcr | AB462265-250 mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 250MG |
€493.40 | 2022-06-02 | ||
1PlusChem | 1P003AQU-5g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 5g |
$1355.00 | 2024-04-19 | |
1PlusChem | 1P003AQU-250mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 250mg |
$349.00 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117940-100mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 97% | 100mg |
¥844.00 | 2024-04-24 | |
Crysdot LLC | CD11008664-10g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 97% | 10g |
$3000 | 2024-07-19 | |
1PlusChem | 1P003AQU-100mg |
ETHYL 5-OXOOXEPANE-4-CARBOXYLATE |
938181-32-9 | 98% | 100mg |
$105.00 | 2025-03-21 |
ethyl 5-oxooxepane-4-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ; 15 min, -30 °C; 1 h, -30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C
Riferimento
- Aminoheteroaryl compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; rt → -30 °C; -30 °C
1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled
Riferimento
- Pyrimidinone derivatives as calcilytic compounds and their preparation, pharmaceutical compositions and use as calcium receptor inhibitors for treatment of bone and mineral diseases, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 5.5 h, -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Preparation of oxepinopyrazole derivatives as inhibitors of PI3-kinase activity, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 25 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Riferimento
- Preparation of tricyclic compounds as kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
- Heterocylcoalkenyl derivatives useful as agonists of the GPR120 and/or GPR40 receptors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether , Dichloromethane ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Riferimento
- Ring-Expansion Approach to Medium-Sized Lactams and Analysis of Their Medicinal Lead-Like PropertiesChemistry - A European Journal, 2017, 23(9), 2225-2230,
ethyl 5-oxooxepane-4-carboxylate Raw materials
ethyl 5-oxooxepane-4-carboxylate Preparation Products
ethyl 5-oxooxepane-4-carboxylate Letteratura correlata
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:938181-32-9)ethyl 5-oxooxepane-4-carboxylate

Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):196.0/401.0/1426.0